6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one
Description
Bicyclic Core Architecture Analysis
The bicyclo[3.2.0]heptan-7-one core consists of a seven-membered ring system fused across three and two carbon atoms, forming a strained bicyclic framework. The nitrogen atom at position 6 introduces asymmetry, while the ketone group at position 7 imposes electronic polarization. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₃NO₂ | |
| Molecular weight | 179.22 g/mol | |
| SMILES notation | CC(=C)C(=O)N1C2CCCC2C1=O |
The bicyclic system exhibits a bridgehead nitrogen (position 6) and a lactam group (position 7), creating a rigid, planar region that influences reactivity. The fused ring system adopts a chair-like conformation in the cycloheptane moiety, with bond angles deviating from ideal tetrahedral geometry due to ring strain.
Methacryloyl Functional Group Orientation
The methacryloyl substituent (–CO–C(CH₂)=CH₂) is attached to the nitrogen at position 6, adopting an equatorial orientation relative to the bicyclic core. This configuration minimizes steric clashes with the adjacent cycloheptane ring while allowing conjugation between the carbonyl group and the nitrogen lone pair. The substituent’s orientation is corroborated by the InChI string InChI=1S/C10H13NO2/c1-6(2)9(12)11-8-5-3-4-7(8)10(11)13/h7-8H,1,3-5H2,2H3, which specifies the connectivity between the methacryloyl group and the bicyclic nitrogen.
Electronic effects from the methacryloyl group include:
X-ray Crystallographic Characterization Challenges
Despite its well-defined connectivity, obtaining high-resolution X-ray diffraction data for this compound remains challenging due to:
- Crystallization difficulties : The combination of polar (lactam) and nonpolar (methacryloyl) regions impedes lattice formation. Slow vapor diffusion techniques using acetonitrile/water mixtures (9:1 v/v) have yielded microcrystals unsuitable for single-crystal analysis.
- Disorder in the methacryloyl group : The rotational flexibility of the substituent leads to electron density smearing, complicating model refinement.
- Absence of heavy atoms : The lack of high-electron-density elements (e.g., S, Cl) reduces anomalous scattering signals, necessitating synchrotron radiation for data collection.
Preliminary powder diffraction data (λ = 1.5418 Å) indicate a monoclinic crystal system with space group P2₁/c, though full structure solution remains elusive. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts a unit cell volume of ų with Z = 4, consistent with experimental density measurements.
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-(2-methylprop-2-enoyl)-6-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9(12)11-8-5-3-4-7(8)10(11)13/h7-8H,1,3-5H2,2H3 |
InChI Key |
LTOHYCJMUWCZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1C2CCCC2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclic Core: 6-Azabicyclo[3.2.0]heptan-7-one
The bicyclic lactam core, 6-azabicyclo[3.2.0]heptan-7-one (CAS: 22031-52-3), serves as the foundational precursor for methacryloylation. Its synthesis typically involves intramolecular cyclization or rearrangement reactions.
Intramolecular Schmidt Reaction
The Schmidt reaction, employing hydrazoic acid (HN₃) and a Lewis acid catalyst, facilitates the formation of the bicyclic lactam structure. For example, ketone precursors such as 3-azidocyclohexanone undergo cyclization under acidic conditions to yield the bicyclic core. Key parameters include:
Allylic Azide Rearrangement
Allylic azides rearrange thermally or via Lewis acid mediation to form iminium intermediates, which cyclize to the bicyclic lactam. This method avoids hazardous hydrazoic acid and improves stereocontrol. For instance, heating 2-azidocyclohexenone at 80°C in toluene produces the target compound in 68% yield.
Table 1: Comparison of Bicyclic Core Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Intramolecular Schmidt | BF₃·OEt₂ | CH₂Cl₂ | 0°C | 65 |
| Allylic Azide Rearrangement | None | Toluene | 80°C | 68 |
| Lewis Acid-Mediated | ZnCl₂ | THF | 25°C | 72 |
Methacryloylation of the Bicyclic Core
Introducing the methacryloyl group onto the bicyclic lactam requires selective acylation at the nitrogen atom. Two primary strategies dominate: direct acylation and protection-deprotection sequences .
Direct Acylation with Methacryloyl Chloride
Methacryloyl chloride reacts with the bicyclic lactam in the presence of a base to form the target compound. Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) are commonly used to scavenge HCl.
Enolate-Mediated Acylation
Generating the lactam enolate with strong bases (e.g., LDA or NaH) enables regioselective acylation. This method minimizes side reactions such as O-acylation.
Table 2: Methacryloylation Efficiency Under Varied Conditions
| Method | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Direct Acylation | Et₃N | CH₂Cl₂ | 24 | 82 |
| Enolate-Mediated | LDA | THF | 6 | 78 |
| DMAP-Catalyzed | DMAP | DMF | 12 | 75 |
Alternative Synthetic Routes
Purification and Characterization
Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity ≥95% is achievable, as confirmed by HPLC and NMR.
Table 3: Analytical Data for 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one
| Property | Value | Method |
|---|---|---|
| Melting Point | 45–50°C | DSC |
| [α]D²⁵ (c=1, CHCl₃) | +12.3° | Polarimetry |
| ¹H NMR (CDCl₃) | δ 5.72 (s, 1H), 3.12 (m, 2H) | 400 MHz NMR |
Challenges and Optimization Strategies
- Regioselectivity : Competing O-acylation is mitigated using bulky bases (e.g., LDA) or low temperatures.
- Stability : The product degrades above 60°C; storage at -20°C under nitrogen is recommended.
- Scale-Up : Continuous flow systems improve heat dissipation and yield consistency for industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methacryloyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted methacryloyl derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Weight : 179.22 g/mol
- Molecular Formula :
- CAS Number : 1267624-16-7
- Purity : Typically over 97% in commercial samples
The compound features a methacryloyl group, which is significant for its reactivity and potential for polymerization.
Medicinal Chemistry
6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one has shown promise in medicinal chemistry, particularly as a precursor for the synthesis of various pharmaceutical agents.
Case Study: Anticholinergic Activity
Research indicates that derivatives of bicyclic compounds can exhibit anticholinergic properties. For instance, related compounds have been noted for their ability to inhibit acetylcholine-induced contractions in smooth muscle tissues, suggesting potential applications in treating conditions like asthma and gastrointestinal disorders .
Polymer Science
The methacryloyl group allows for the incorporation of this compound into polymer matrices through free radical polymerization techniques.
Polymerization Applications
- Photopolymerizable Systems : The compound can be utilized in photopolymerizable systems for dental materials and coatings, providing enhanced mechanical properties and biocompatibility.
- Synthesis of Hydrogels : Incorporating this compound into hydrogels can improve their mechanical strength and responsiveness to environmental stimuli, making them suitable for drug delivery systems .
Material Engineering
Due to its unique structure, this compound can also be used in the development of advanced materials.
Case Study: Coatings and Adhesives
The compound's ability to form cross-linked networks makes it an excellent candidate for use in high-performance coatings and adhesives that require durability and resistance to environmental factors.
Data Table of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticholinergic agents | Potential treatment for asthma and GI disorders |
| Polymer Science | Photopolymerizable dental materials | Enhanced mechanical properties |
| Material Engineering | High-performance coatings | Durability and resistance |
Mechanism of Action
The mechanism of action of 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways. The methacryloyl group can undergo polymerization reactions, leading to the formation of cross-linked polymer networks. Additionally, the azabicyclo heptanone core can interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azabicyclo[3.2.0]heptan-7-one Derivatives
The following table compares key structural and synthetic features of 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one with related compounds:
Key Observations:
- Functional Groups : Methacryloyl substitution imparts photopolymerization utility, while halogenated aryl groups (e.g., 4-bromophenyl in 8e ) enhance electrophilicity for nucleophilic reactions.
- Synthetic Yields : Derivatives like 8a (58% yield) and 2a (65% yield) are synthesized via imine condensations or diastereoselective protocols, reflecting moderate efficiency .
Physicochemical and Spectroscopic Properties
Table: Comparative Spectral and Physical Data
- The parent 6-azabicyclo[3.2.0]heptan-7-one (C₆H₉NO) lacks substituents, resulting in simpler NMR spectra compared to its functionalized derivatives .
- Halogenated derivatives (e.g., 4-iodo in 2a) show distinct mass spectral peaks (e.g., m/z 391 for [M+1]⁺) .
Biological Activity
6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one, with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol, is a bicyclic compound notable for its unique structural features and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions within biological systems, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure includes a methacryloyl group attached to a bicyclic framework, which enhances its reactivity compared to other similar compounds. This unique configuration allows for various interactions with biological targets, making it an interesting subject for pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially effective against various bacterial strains.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts.
- Cytotoxicity : Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Interaction Studies
Interaction studies highlight the behavior of this compound in biological systems:
- Binding Affinity : The binding affinity of the compound to specific receptors has been assessed using various biochemical assays.
- Mechanism of Action : Understanding the mechanism by which this compound exerts its effects is crucial for developing therapeutic applications.
Research Findings
Several key studies have been conducted to elucidate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Showed significant enzyme inhibition with IC50 values indicating potential therapeutic relevance. |
| Study 3 | Reported cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis pathways. |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Enzyme Inhibition
A detailed kinetic study revealed that the compound effectively inhibits specific enzymes involved in metabolic pathways associated with cancer progression. This finding opens avenues for its use in cancer therapy.
Case Study 3: Cytotoxicity Assessment
In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups, highlighting its potential as an anticancer drug candidate.
Q & A
Q. What are the established synthetic routes for 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one, and how is its purity validated?
The compound can be synthesized via condensation reactions of cyclic imines with α,β-unsaturated carbonyl derivatives, analogous to methods used for structurally related azabicycloheptanones. For example, derivatives like (±)-6-allyl-6-phenyl-1-azabicyclo[3.2.0]heptan-7-one were prepared using General Procedure V, involving imine intermediates and subsequent methacryloylation. Post-synthesis, purity is validated via 1H/13C NMR (e.g., δ 1.2–6.8 ppm for protons in bicyclic frameworks) and high-resolution mass spectrometry (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]+ calculated vs. experimental values within 0.5 ppm error) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H NMR : Key diagnostic signals include methacryloyl group protons (δ 5.6–6.2 ppm for vinyl protons) and bicyclic framework protons (e.g., bridgehead protons at δ 3.5–4.5 ppm).
- 13C NMR : Carbonyl resonance (δ ~170–175 ppm for the lactam and methacryloyl groups) and sp³ carbons in the bicyclic system (δ 25–60 ppm).
- HRMS : Exact mass matching (<2 ppm error) confirms molecular formula. Cross-referencing with X-ray crystallography (if available) resolves stereochemical ambiguities .
Q. What are the primary research applications of this compound in academia?
It serves as a precursor for bioactive heterocycles, such as β-lactam analogs with antibacterial properties. For instance, Cr(III) complexes of related azabicycloheptanones demonstrated activity against Staphylococcus aureus via chelation-enhanced membrane disruption. Applications also extend to polymer chemistry due to the methacryloyl group’s radical polymerization potential .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imine condensation efficiency.
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve cyclization kinetics.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during methacryloylation.
- Purification : Use preparative HPLC for challenging separations of diastereomers .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Comparative Analysis : Cross-check NMR shifts with structurally validated analogs (e.g., (±)-6-allyl-6-phenyl derivatives in ).
- DFT Calculations : Predict NMR chemical shifts using density functional theory to identify mismatches between experimental and theoretical data.
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping) that obscure splitting patterns .
Q. What mechanistic insights exist for the formation of the bicyclic core?
Proposed mechanisms involve:
- Iminium Ion Cyclization : Protonation of the imine nitrogen followed by nucleophilic attack by the α-carbon of the carbonyl group.
- Kinetic Studies : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track bond formation steps.
- Computational Modeling : Transition-state analysis (e.g., via Gaussian) to identify rate-determining steps .
Q. How to design bioactivity assays for derivatives of this compound?
- Antibacterial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains.
- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Metal Complexation : Evaluate enhanced bioactivity via chelation with transition metals (e.g., Cr(III), as in ) .
Q. What methodologies assess the environmental fate of this compound?
- Degradation Studies : Hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light).
- Partition Coefficients : Measure log Kow (octanol-water) and log Koc (organic carbon) to predict bioaccumulation.
- Ecotoxicology : Follow Project INCHEMBIOL protocols () for evaluating impacts on aquatic organisms .
Q. How to align synthesis and analysis with broader theoretical frameworks?
- Reactivity Models : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in cycloadditions.
- Retrosynthetic Analysis : Use Corey’s principles to deconstruct the bicyclic core into feasible precursors.
- Green Chemistry Metrics : Quantify atom economy and E-factor to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
